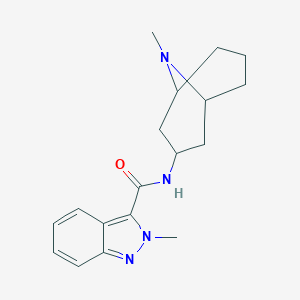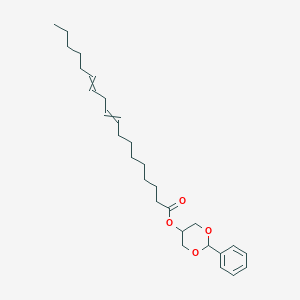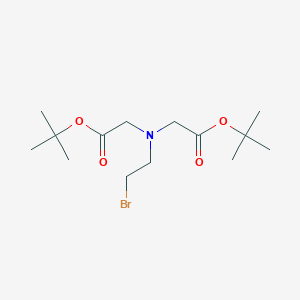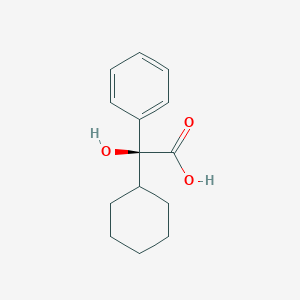
1-Désméthyl 2-Méthyl Granisétron (Impureté A du Granisétron)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-Desmethyl 2-Methyl Granisetron has several scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis and quality control of Granisetron Hydrochloride.
Biology: It is studied for its potential biological activities and interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development and production of pharmaceuticals, particularly in the synthesis of antiemetic agents
Mécanisme D'action
Target of Action
It’s worth noting that granisetron, the parent compound, is a well-known antagonist of the serotonin receptor (5-ht3 receptor)
Mode of Action
If it acts similarly to Granisetron, it may function as an antagonist of the 5-HT3 receptor . This means it could bind to these receptors and block their activation by serotonin, a neurotransmitter involved in nausea and vomiting.
Biochemical Pathways
If it acts like granisetron, it may influence the signaling pathway of the 5-ht3 receptor . By blocking this receptor, it could potentially disrupt the transmission of signals that trigger nausea and vomiting.
Result of Action
If it behaves like Granisetron, it may prevent the activation of 5-HT3 receptors , potentially reducing the occurrence of nausea and vomiting.
Méthodes De Préparation
The synthesis of 1-Desmethyl 2-Methyl Granisetron involves several steps, starting from the appropriate precursors. The synthetic route typically includes the formation of the indazole ring system, followed by the introduction of the methyl and desmethyl groups. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .
Analyse Des Réactions Chimiques
1-Desmethyl 2-Methyl Granisetron undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Comparaison Avec Des Composés Similaires
1-Desmethyl 2-Methyl Granisetron can be compared with other similar compounds, such as:
Granisetron Hydrochloride: The parent compound, which is a potent antiemetic agent.
1-Desmethyl Granisetron (Granisetron Impurity B): Another impurity found in the synthesis of Granisetron Hydrochloride.
Propriétés
Numéro CAS |
127472-42-8 |
|---|---|
Formule moléculaire |
C18H24N4O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)20-22(17)2/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+ |
Clé InChI |
INMQDEMSQWWCSB-AGUYFDCRSA-N |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
SMILES isomérique |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
SMILES canonique |
CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
Synonymes |
endo-N-(9-Methyl-9-Azabicyclo[3.3.1]non-3-yl)-2-methyl-2H-indazole_x000B_-3-carboxamide; Granisetron Impurity A; USP Granisetron Related Compound A; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















